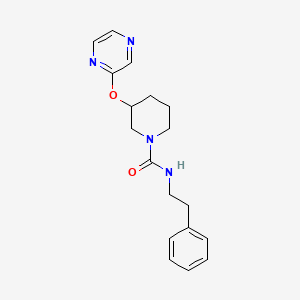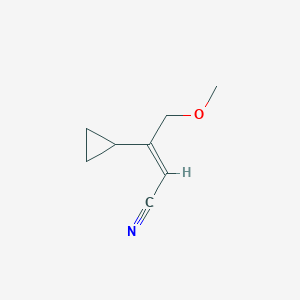![molecular formula C23H19FN2O3S B2513959 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide CAS No. 850932-67-1](/img/structure/B2513959.png)
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide is a complex organic compound that features an indole core, a sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . Finally, the phenylacetamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acids, while reduction of nitro groups results in corresponding amines .
Scientific Research Applications
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective calcium antagonist, blocking calcium channels and modulating intracellular calcium levels . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Flunarizine: A selective calcium antagonist with similar structural features, used in the treatment of migraines and vertigo.
Indole-3-acetic acid: A plant hormone with an indole core, involved in plant growth and development.
N-phenylacetamide derivatives: Compounds with similar amide moieties, used in various pharmaceutical applications.
Uniqueness
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide is unique due to its combination of an indole core, a sulfonyl group, and a phenylacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYLFVATXABLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
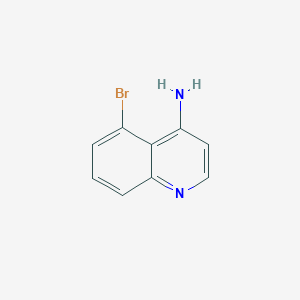
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)
![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)
![[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2513883.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513886.png)
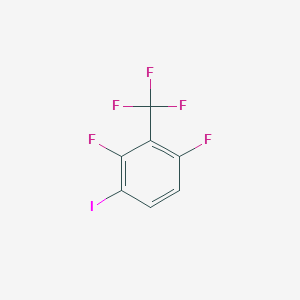
![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)
![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)
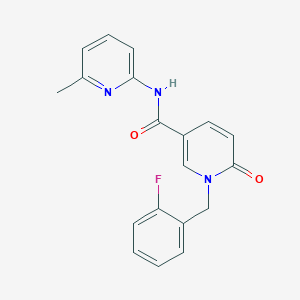
![2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid](/img/structure/B2513892.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)
